9,10-Anthracenedione, 2,3-diamino-

Vue d'ensemble

Description

9,10-Anthracenedione, 2,3-diamino- is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

The exact mass of the compound 9,10-Anthracenedione, 2,3-diamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,10-Anthracenedione, 2,3-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 2,3-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

9,10-Anthracenedione, 2,3-diamino- (CAS Number: 605-22-1) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

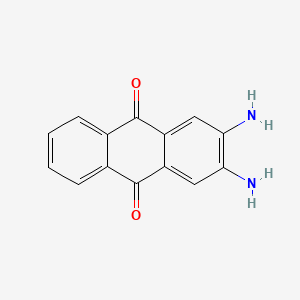

The structure of 9,10-anthracenedione derivatives is characterized by a polycyclic aromatic system with two carbonyl groups at the 9 and 10 positions. The presence of amino groups at the 2 and 3 positions enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 9,10-anthracenedione, 2,3-diamino- exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness as an antibacterial agent. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potential in treating infections caused by resistant bacterial strains .

Table 1: Antimicrobial Activity of 9,10-Anthracenedione, 2,3-diamino-

| Bacterial Strain | MIC (g/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Bacillus subtilis | 0.05 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthracenedione derivatives. Specifically, 9,10-anthracenedione compounds have shown potent activity against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerase enzymes .

Case Study: Anticancer Efficacy

A study evaluated the effects of several anthracenedione derivatives on human leukemia cells. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. The study concluded that such compounds could be further developed as chemotherapeutic agents against leukemia .

The biological activity of 9,10-anthracenedione is largely attributed to its ability to bind to DNA. Research has shown that it can intercalate between DNA bases, leading to structural changes in the DNA helix and ultimately resulting in cytotoxic effects . The binding affinity varies with different substituents on the anthracene structure, influencing its overall efficacy.

Table 2: Mechanistic Insights into Biological Activity

| Mechanism | Description |

|---|---|

| DNA Intercalation | Compounds insert between DNA bases |

| Topoisomerase Inhibition | Disruption of DNA replication and repair |

| Reactive Oxygen Species (ROS) | Induction of oxidative stress in cells |

Toxicity and Side Effects

While the therapeutic potential of 9,10-anthracenedione is promising, there are concerns regarding its toxicity. Some studies have reported cardiotoxicity associated with anthraquinone derivatives due to their non-selective cytotoxicity affecting rapidly dividing tissues such as the heart and bone marrow .

Applications De Recherche Scientifique

Analytical Chemistry

9,10-Anthracenedione derivatives, including 2,3-diamino-, are utilized as fluorescent probes in analytical chemistry. They exhibit strong fluorescence properties, making them suitable for detecting metal ions and other analytes in complex matrices.

Case Study: Metal Ion Detection

A study demonstrated the use of 9,10-anthracenedione derivatives as chemosensors for detecting metal ions like Cu and Fe. The compound showed significant fluorescence enhancement upon binding with these ions, allowing for sensitive detection at low concentrations .

Dyes and Pigments

The compound is also explored in the development of dyes and pigments , particularly in textile applications. Its structural properties allow it to be used in creating vibrant colors that are important for dyeing processes.

Data Table: Comparison of Dye Properties

| Compound Name | Color Produced | Application Area |

|---|---|---|

| 9,10-Anthracenedione, 2,3-diamino- | Blue | Textile Dyeing |

| Disperse Blue 77 | Blue | Synthetic Textiles |

| Disperse Violet 26 | Violet | Synthetic Textiles |

Pharmacological Research

Recent studies have indicated potential antitumor activities of anthracenedione derivatives. The compound's ability to intercalate DNA suggests that it could serve as a lead compound for developing anticancer agents.

Case Study: Antitumor Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of various anthracenedione derivatives on cancer cell lines. The study found that 9,10-anthracenedione derivatives exhibited significant inhibition of cell proliferation in breast cancer cells .

Environmental Applications

Due to its chemical stability and fluorescent properties, this compound has been investigated for use in environmental monitoring . It can serve as a marker for detecting pollutants in water bodies.

Case Study: Water Quality Monitoring

A project utilized fluorescent properties of anthracenedione compounds to monitor water quality by detecting specific pollutants. The method proved effective in identifying contamination levels in real-time .

Propriétés

IUPAC Name |

2,3-diaminoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYNDPSMXHPWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297312 | |

| Record name | 9,10-Anthracenedione, 2,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-22-1 | |

| Record name | 9, 2,3-diamino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.